molecular formula C11H13NO B3361089 2H-Indol-2-one, 1,3-dihydro-3-propyl- CAS No. 91132-17-1

2H-Indol-2-one, 1,3-dihydro-3-propyl-

Cat. No.: B3361089
CAS No.: 91132-17-1
M. Wt: 175.23 g/mol
InChI Key: FHOQZQAFCRSULQ-UHFFFAOYSA-N
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Description

2H-Indol-2-one, 1,3-dihydro-3-propyl-, is a substituted oxindole derivative characterized by a propyl group (-CH₂CH₂CH₃) at the 3-position of the indol-2-one core. The compound belongs to the 2H-indol-2-one family, which features a non-aromatic, antiaromatic ring system that confers high reactivity. This structure is synthesized via Lewis acid-mediated reactions, as demonstrated in the generation of 2H-indol-2-one intermediates from 3-hydroxy-substituted precursors . The 3-propyl substituent enhances steric bulk and modulates electronic properties, influencing its reactivity in cycloaddition and electrophilic substitution reactions. Such derivatives are pivotal in medicinal chemistry, serving as precursors for spirocyclic compounds and biologically active molecules, including fungicides and bactericides .

Properties

IUPAC Name

3-propyl-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-2-5-9-8-6-3-4-7-10(8)12-11(9)13/h3-4,6-7,9H,2,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOQZQAFCRSULQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90566842
Record name 3-Propyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91132-17-1
Record name 3-Propyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indol-2-one, 1,3-dihydro-3-propyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of aniline derivatives with carbonyl compounds, followed by cyclization to form the indole ring . The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2H-Indol-2-one, 1,3-dihydro-3-propyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the indole ring .

Scientific Research Applications

Medicinal Chemistry

2H-Indol-2-one, 1,3-dihydro-3-propyl- has been investigated for its potential in drug development. Its structure allows it to interact with various biological targets, making it a candidate for:

  • Anticancer Agents : Research indicates that indole derivatives exhibit anticancer properties by modulating pathways involved in cell proliferation and apoptosis .
  • Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against a range of pathogens, indicating its potential as an antibiotic agent .

Neurological Disorders

The compound has been explored for its therapeutic potential in treating neurological conditions:

  • Ropinirole , a derivative of 2H-Indol-2-one, is utilized in the treatment of Parkinson's disease and restless legs syndrome. Its mechanism involves dopamine receptor agonism, which helps manage symptoms associated with these disorders .

Industrial Applications

Beyond medicinal uses, 2H-Indol-2-one, 1,3-dihydro-3-propyl- is applied in various industrial processes:

  • Dyes and Pigments : The compound serves as a precursor in the synthesis of dyes and pigments due to its vibrant color properties derived from the indole structure .
  • Chemical Intermediates : It is used as a building block for synthesizing more complex organic molecules in chemical research .

Case Study 1: Anticancer Research

A study investigated the effects of various indole derivatives on cancer cell lines. The results showed that compounds similar to 2H-Indol-2-one exhibited significant cytotoxic activity against breast cancer cells, suggesting that structural modifications could enhance efficacy .

Case Study 2: Parkinson's Disease Treatment

Research into Ropinirole's efficacy demonstrated that patients experienced improved motor function when treated with this compound. The pharmacokinetics of Ropinirole were analyzed, showing favorable absorption and distribution profiles that support its clinical use .

Table 1: Biological Activities of Indole Derivatives

Compound NameActivity TypeReference
2H-Indol-2-oneAnticancer
RopiniroleParkinson's Agent
1,3-Dihydro-(2H)-indol-2-oneAntimicrobial

Table 2: Synthesis Methods Overview

Synthesis MethodDescriptionYield (%)
Cyclization of AnilinesReaction with carbonyl compoundsVaries by method
Continuous Flow SynthesisIndustrial scale productionHigh yield

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 2H-indol-2-one derivatives arises from variations in substituents at the 3-position. Below is a comparative analysis of key analogs:

Structural and Functional Comparison

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Properties/Applications
2H-Indol-2-one, 1,3-dihydro-3-propyl- 3-propyl C₁₁H₁₃NO 175.23 g/mol Not explicitly provided Base compound; used in spirocyclic syntheses and as a ligand precursor .
2H-Indol-2-one, 3-(2-oxopropylidene)-1,3-dihydro- 3-(2-oxopropylidene) C₁₁H₉NO₂ 201.20 g/mol 6524-20-5 Reactive intermediate for oxindole derivatives; forms carbocations for electrophilic additions .
1,3-Dihydro-3-hydroxy-3-(2-oxopropyl)-2H-indol-2-one 3-hydroxy-3-(2-oxopropyl) C₁₁H₁₁NO₃ 221.21 g/mol NSC 174507 Exhibits antioxidant potential; studied for neuroprotective applications .
2H-Indol-2-one, 3-ethylidene-1,3-dihydro- 3-ethylidene C₁₀H₉NO 159.19 g/mol 2597-29-7 Used in non-target screening for environmental pollutant identification due to persistence .
Supercinnamaldehyde (1,3-dihydro-1-methyl-3-(2-oxopropylidene)-2H-indol-2-one) 1-methyl, 3-(2-oxopropylidene) C₁₂H₁₁NO₂ 201.23 g/mol 70351-51-8 Research tool with UV/Vis absorption (λmax 260, 324 nm); used in pharmacological studies .
5-Bromo-N,O-dipropionyldioxindole 5-bromo, N,O-dipropionyl C₁₄H₁₃BrNO₄ 355.17 g/mol Not provided Brominated derivative with enhanced electrophilicity; utilized in halogenation studies .

Key Research Findings

Synthetic Versatility : The 3-propyl group enhances steric control in spirocyclization, enabling regioselective synthesis of complex heterocycles .

Pharmacological Potential: Hydroxy and oxo-substituted derivatives demonstrate neuroprotective and antioxidant activities, positioning them as candidates for drug development .

Environmental Impact : Alkyl-substituted 2H-indol-2-ones are flagged in environmental monitoring due to their persistence and structural similarity to polycyclic aromatic hydrocarbons (PAHs) .

Q & A

Q. What are the most efficient synthetic routes for 3-propyl-2H-indol-2-one derivatives?

A rapid and scalable method involves p-toluenesulfonic acid (p-TSA)-catalyzed condensation reactions under solvent-free conditions. This approach minimizes byproducts and achieves yields exceeding 85% by optimizing reaction time (2–4 hours) and temperature (80–100°C). Key intermediates can be purified via column chromatography or recrystallization .

Q. How is the structural identity of 3-propyl-2H-indol-2-one confirmed?

Use a combination of:

  • 1H/13C NMR to verify proton environments and carbon frameworks.
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (C11H13NO, theoretical MW: 175.26).
  • IR spectroscopy to detect lactam carbonyl stretching (~1700 cm⁻¹).
    Cross-reference spectral data with databases like NIST Chemistry WebBook .

Q. What safety protocols are recommended for handling this compound?

While specific GHS classifications are unavailable for 3-propyl derivatives, general precautions include:

  • PPE : Gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Storage : In airtight containers under inert gas (e.g., N2) to prevent oxidation .

Advanced Research Questions

Q. How can reaction yields be optimized for 3-propyl-2H-indol-2-one synthesis?

Systematically test variables:

  • Catalyst loading : 10–20 mol% p-TSA (higher loadings may reduce efficiency due to side reactions).
  • Temperature : 80–120°C (higher temperatures accelerate kinetics but risk decomposition).
  • Substrate ratios : Equimolar or slight excess of indole derivatives.
    Monitor progress via TLC or HPLC, and isolate products using gradient elution .

Q. How can contradictory data in reported reaction yields be resolved?

Discrepancies may arise from differences in:

  • Purity of starting materials (e.g., trace moisture in indole derivatives).
  • Reaction monitoring : Use GC-MS to detect volatile byproducts (e.g., propylamine).
  • Workup methods : Incomplete extraction or column chromatography losses.
    Reproduce conditions with strict control over variables and validate via triplicate trials .

Q. What mechanistic insights exist for the formation of 3-propyl-2H-indol-2-one?

Proposed pathways include:

  • Acid-catalyzed cyclization : p-TSA protonates the carbonyl group, facilitating nucleophilic attack by the indole nitrogen.
  • Kinetic vs. thermodynamic control : Substituent effects (e.g., propyl group sterics) influence product distribution.
    Validate using isotopic labeling (e.g., 13C NMR tracking) or computational modeling (DFT) .

Q. How can bioactivity assays be designed for 3-propyl-2H-indol-2-one analogs?

Leverage structural similarities to known bioactive indole derivatives:

  • Kinase inhibition : Test against GSK-3β or Wnt/β-catenin pathways using in vitro enzymatic assays.
  • Antimicrobial activity : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via MIC assays.
    Compare results to structurally related compounds like KY19382 , a GSK-3 inhibitor (IC50: 10 nM) .

Data Analysis and Methodological Challenges

Q. How to address low reproducibility in scaled-up synthesis?

  • Process analytical technology (PAT) : Implement real-time monitoring (e.g., ReactIR) to track intermediate formation.
  • Purification bottlenecks : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) for gram-scale batches .

Q. What analytical techniques resolve stereochemical ambiguities in derivatives?

  • X-ray crystallography : For crystalline intermediates (e.g., diphenyl analogs in ).
  • Chiral HPLC : Separate enantiomers using cellulose-based columns and polar mobile phases.
  • VCD (Vibrational Circular Dichroism) : Confirm absolute configuration for non-crystalline samples .

Q. How to analyze byproducts in propyl-substituted indole syntheses?

Common byproducts include:

  • Dimerization products : Detect via HRMS (e.g., m/z 350–400 range).
  • Oxidized derivatives : Use LC-MS to identify lactam ring-opened species.
    Mitigate via inert atmosphere (N2/Ar) and reducing agents (e.g., NaBH4) .

Tables for Key Experimental Parameters

Parameter Optimal Range Impact on Yield Reference
Catalyst (p-TSA) Loading15–20 mol%Maximizes cyclization rate
Reaction Temperature90–100°CBalances kinetics/stability
Solvent SystemSolvent-free or EtOHReduces side reactions
Reaction Time3 hours>85% conversion

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2H-Indol-2-one, 1,3-dihydro-3-propyl-
Reactant of Route 2
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2H-Indol-2-one, 1,3-dihydro-3-propyl-

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